molecular formula C10H13N3O4S B2612705 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide CAS No. 2224458-25-5

3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide

Cat. No. B2612705
CAS RN: 2224458-25-5
M. Wt: 271.29
InChI Key: NXKMMSXDUVTQFF-UHFFFAOYSA-N
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Description

3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide, also known as EPAC activator, is a chemical compound that has been recently discovered to have potential applications in scientific research. This compound is of interest due to its ability to activate EPAC (exchange protein directly activated by cAMP), which is an important signaling pathway in cells. The activation of EPAC has been linked to a variety of cellular processes, including cell differentiation, proliferation, and migration. In

Mechanism of Action

The mechanism of action of 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide involves the activation of 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide. 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide is a signaling protein that is activated by the second messenger cAMP (cyclic adenosine monophosphate). Upon activation, 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide regulates a variety of cellular processes, including the activation of protein kinase A (PKA) and the regulation of ion channels. The activation of 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide by 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide has been shown to enhance the activity of PKA and regulate ion channels, leading to the cellular effects mentioned above.
Biochemical and Physiological Effects:
The activation of 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide by 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide has a variety of biochemical and physiological effects. In cancer cells, 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide activation has been shown to inhibit cell proliferation and induce cell death. Additionally, 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide activation has been linked to the inhibition of tumor growth and metastasis. Inflammatory cells, 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide activation has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In pancreatic beta cells, 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide activation has been shown to regulate insulin secretion, making it a potential target for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide in lab experiments is its specificity for 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide activation. This allows researchers to study the effects of 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide activation without the interference of other signaling pathways. Additionally, the synthesis of this compound has been optimized to yield high purity and high yields, making it readily available for research use. One limitation of using this compound in lab experiments is its potential toxicity. As with any chemical compound, proper safety precautions should be taken when handling and using this compound.

Future Directions

There are several future directions for research on 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide. One area of interest is the development of more potent and selective 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide activators. Additionally, the effects of 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide activation on other cellular processes, such as autophagy and apoptosis, should be further explored. The use of 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide activators in combination with other cancer therapies should also be investigated. Finally, the potential use of 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide activators in the treatment of inflammatory diseases and diabetes should be further explored.

Synthesis Methods

The synthesis of 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide is a complex process that involves several steps. The starting materials for the synthesis are 6-chloronicotinic acid, ethyl acrylate, and sodium hydride. The first step is the formation of 6-ethoxycarbonyl-3-pyridinylsulfonyl chloride, which is then reacted with 1-methyl-3-oxo-6-pyridazinepropanoic acid to form the final product. The synthesis of this compound has been optimized to yield high purity and high yields.

Scientific Research Applications

The activation of 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide by 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide has potential applications in various fields of scientific research. One of the main areas of interest is cancer research, as the activation of 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide has been linked to the inhibition of tumor growth and metastasis. Additionally, 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide activation has been shown to have anti-inflammatory effects, making it a potential target for the treatment of inflammatory diseases. 3-Ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide activation has also been linked to the regulation of insulin secretion, making it a potential target for the treatment of diabetes.

properties

IUPAC Name

3-ethenylsulfonyl-N-(1-methyl-6-oxopyridazin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S/c1-3-18(16,17)7-6-9(14)11-8-4-5-10(15)13(2)12-8/h3-5H,1,6-7H2,2H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKMMSXDUVTQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)NC(=O)CCS(=O)(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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